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Compound of Interest

Compound Name:
3-(Hydroxymethoxy)propane-1,2-

diol

Cat. No.: B13154598

Get Quote

Executive Summary & Chemical Identity
3-(Hydroxymethoxy)propane-1,2-diol (CAS: 10548-24-0) is the linear hemiformal formed by

the reaction of glycerol and formaldehyde. Unlike its stable cyclic counterparts (known

collectively as "Glycerol Formal"), this molecule contains a terminal hemiacetal group (-O-CH₂-

OH), rendering it chemically dynamic.

Core Characteristic: It exists in a delicate equilibrium.[1] In protic solvents, it is prone to

hydrolysis (releasing formaldehyde) or cyclization.

Solubility Class: Highly polar polyol ether.

Primary Application Context: Impurity profiling in pharmaceutical excipients (Glycerol

Formal), formaldehyde release studies, and polymer stabilization.

Physicochemical Profile
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Property Value / Characteristic

Molecular Formula C₄H₁₀O₄

Molecular Weight 122.12 g/mol

LogP (Predicted) -1.8 to -2.3 (Highly Hydrophilic)

H-Bond Donors 3 (High affinity for water)

Physical State
Viscous liquid (Theoretical isolate); typically

exists in solution.[2]

Solubility & Stability Matrix
The solubility of 3-(Hydroxymethoxy)propane-1,2-diol cannot be decoupled from its stability.

As a hemiacetal, "dissolving" it often initiates a chemical reaction. The table below categorizes

solvents by their interaction type: Solvation vs. Reaction.
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Solvent Class
Representative
Solvents

Solubility Status
Stability &
Interaction Notes

Protic Polar Water Miscible

Unstable. Rapid

hydrolysis occurs,

reverting to Glycerol

and Formaldehyde

(HCHO). Equilibrium

favors hydrolysis at

neutral/acidic pH.

Protic Polar Methanol, Ethanol Miscible

Reactive. Soluble, but

undergoes

transacetalization.

The hemiacetal -OH

exchanges with the

solvent alkyl group

(e.g., forming

methoxymethyl

ethers).

Aprotic Polar DMSO, DMF Soluble

Stabilizing. Best

solvents for analysis.

Strong H-bonding

acceptors (S=O)

stabilize the

hemiacetal -OH,

slowing

decomposition.

Ethereal THF, 1,4-Dioxane Soluble

Moderate Stability.

Soluble due to ether

oxygen interactions.

Less prone to

immediate hydrolysis

if the solvent is

anhydrous.

Non-Polar Hexane, Toluene Insoluble Incompatible. The

molecule is too polar
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to partition into

lipophilic solvents.

Chlorinated Dichloromethane Sparingly Soluble

Poor. Limited

solubility; often

requires a co-solvent

(e.g., Methanol) to

dissolve fully.

Critical Mechanism: The Equilibrium Trap
Researchers must understand that this molecule is an intermediate. In aqueous solution, it

participates in the following equilibrium:

Hydrolysis: Reverts to Glycerol + Formaldehyde.

Cyclization: Dehydrates to form 1,3-Dioxan-5-ol or 1,3-Dioxolane-4-methanol (Glycerol

Formal).

Experimental Protocols
These protocols are designed to validate the presence and behavior of the compound,

distinguishing it from the stable cyclic forms.

Protocol A: In-Situ Observation via NMR (The "DMSO
Trap")
Objective: To observe 3-(Hydroxymethoxy)propane-1,2-diol without inducing immediate

hydrolysis. Principle: DMSO-d₆ forms strong hydrogen bonds with the hemiacetal hydroxyl,

slowing proton exchange and allowing distinct NMR signals to be observed.

Materials:

Glycerol (anhydrous).

Paraformaldehyde (PFA).

Catalytic p-Toluenesulfonic acid (pTSA).
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Solvent: DMSO-d₆ (anhydrous).

Step-by-Step Workflow:

Preparation: In a sealed vial, mix Glycerol (100 mg) and PFA (30 mg).

Reaction: Heat to 80°C for 1 hour (neat) to generate the equilibrium mixture.

Quench/Dilution: Immediately withdraw 50 µL of the hot mixture and dilute into 600 µL of cold

DMSO-d₆.

Analysis: Acquire ¹H-NMR and ¹³C-NMR at 25°C immediately.

Target Signals: Look for the hemiacetal methylene protons (-O-CH₂-OH) typically around

4.6–4.8 ppm, distinct from the cyclic acetal signals (4.9–5.1 ppm).

Protocol B: Hydrolytic Instability Assessment
(Formaldehyde Release)
Objective: To quantify the rate of solubility-induced degradation in water. Materials: Nash

Reagent (Acetylacetone/Ammonium Acetate), UV-Vis Spectrophotometer.

Step-by-Step Workflow:

Dissolution: Introduce the sample (containing the hemiacetal) into pH 7.4 phosphate buffer (1

mg/mL).

Incubation: Maintain at 37°C.

Sampling: At t=0, 5, 15, 30, and 60 minutes, remove 100 µL aliquots.

Derivatization: Mix aliquot with 100 µL Nash Reagent. Heat at 60°C for 10 minutes.

Detection: Measure absorbance at 412 nm.

Interpretation: A rapid increase in absorbance indicates the "solubility" was actually a

hydrolysis event releasing free formaldehyde.
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Mechanistic Visualization
The following diagram illustrates the dynamic solubility equilibrium. The "Linear Hemiformal"

(Topic) is the central, unstable node.

Solvent Effects
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Caption: Equilibrium pathway showing the central role of the Linear Hemiformal and its fate in

different solvent environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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